N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide, also known as CX-614, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. CX-614 has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders.
Mécanisme D'action
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, prolonging the open time of the receptor channel, and increasing the frequency of channel opening.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide are mediated by its action on AMPA receptors. It enhances synaptic plasticity and memory formation by increasing the strength and stability of synaptic connections between neurons. It also promotes neuroprotection by reducing the susceptibility of neurons to oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has several advantages as a research tool in neuroscience. It is a potent and selective positive allosteric modulator of AMPA receptors, which allows for the specific modulation of synaptic plasticity and memory formation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for in vitro and in vivo experiments.
However, N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide also has some limitations. Its effects on AMPA receptors can be dose-dependent and may vary depending on the experimental conditions. It may also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic benefits in neurological and psychiatric disorders, particularly in clinical trials. Another direction is to explore its effects on other ionotropic glutamate receptors and their potential therapeutic applications. Additionally, the development of more selective and potent positive allosteric modulators of AMPA receptors could provide new insights into the mechanisms of synaptic plasticity and memory formation.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 2,3-dihydroxytetrahydrofuran in the presence of triethylamine to form 4-(2,3-dihydroxytetrahydrofuran-4-yl)benzoyl chloride. This intermediate is then reacted with piperidine-1-carboxamide in the presence of triethylamine to yield N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide has been studied extensively for its potential therapeutic benefits in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance synaptic plasticity and memory formation in animal models, and has demonstrated neuroprotective effects against oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-12-1-3-13(4-2-12)17-15(19)18-7-5-11(6-8-18)14-20-9-10-21-14/h1-4,11,14H,5-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIMHBFRWUKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2OCCO2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)piperidine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.